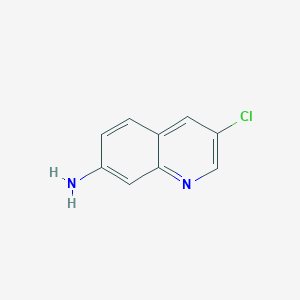
3-Chloroquinolin-7-amine
Übersicht
Beschreibung
3-Chloroquinolin-7-amine is a chemical compound with the linear formula C9H7ClN2 . It is used in various applications in the field of synthetic organic chemistry .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in the literature . For instance, a study describes the click synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation . The synthesis involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Molecular Structure Analysis
The molecular structure of this compound is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The structure of the compounds was confirmed by FT-IR, 1H NMR, 13C NMR, elemental analysis and mass spectral data .Chemical Reactions Analysis
Quinoline derivatives, including this compound, are known to exhibit important biological activities. They are used extensively in the treatment of various diseases and conditions . The chemical reactions involving this compound are mainly related to its antimicrobial, antimalarial, and anticancer activities .Physical And Chemical Properties Analysis
This compound has a molecular weight of 178.62 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Organocatalytic Synthesis and Pharmacological Properties
3-Chloroquinolin-7-amine is utilized in the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides. These compounds exhibit potential antinociceptive, anti-inflammatory, and anticonvulsant activities. This highlights the compound's role in the development of new pharmacological agents with diverse therapeutic applications (E. A. Wilhelm et al., 2014).
Antitubercular and Antimalarial Activity
Another significant application of this compound is in the synthesis of new 7-chloroquinoline derivatives with notable in vitro antitubercular and antimalarial activities. These compounds have shown effectiveness against M. tuberculosis and P. falciparum strains, offering a new avenue for the development of broad-spectrum antitubercular and antimalarial agents (Ankit J. Patel et al., 2021).
Chemoselectivity in Amination Reactions
This compound's reactivity has also been studied in the context of chemoselectivity in amination reactions. Research into the selective amination with 3-amino-1H-pyrazoles reveals insights into the compound's chemical behavior, which is crucial for designing synthesis pathways for specific functionalized derivatives (Zhenlu Shen et al., 2010).
Safety and Hazards
3-Chloroquinolin-7-amine is associated with certain hazards. It has been assigned the GHS07 pictogram, and the associated hazard statements are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if feeling unwell (P301+P312) .
Zukünftige Richtungen
The future directions for 3-Chloroquinolin-7-amine are mainly in the field of medicinal chemistry. There is ongoing research into the synthesis of new this compound derivatives for potential use as DNA gyrase inhibitors against Mycobacterium tuberculosis . This suggests that this compound and its derivatives could act as leads for the development of new antitubercular agents .
Wirkmechanismus
Target of Action
3-Chloroquinolin-7-amine is a derivative of the quinoline family, which includes compounds like chloroquine . Chloroquine is known to primarily target the heme polymerase in malarial trophozoites .
Mode of Action
The compound inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . This results in the accumulation of toxic heme, leading to the death of the parasite .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the heme detoxification pathway in Plasmodium species . By inhibiting the conversion of heme to hemazoin, the compound disrupts the parasite’s ability to detoxify the heme produced during hemoglobin digestion .
Result of Action
The inhibition of heme polymerase leads to the accumulation of toxic heme within the parasite, resulting in its death . This makes this compound a potential antimalarial agent.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . It is recommended to keep the compound in a dark place, sealed in dry conditions, and at room temperature . Furthermore, the compound’s activity may be influenced by the pH and the presence of certain ions in the environment, but more research is needed to fully understand these effects.
Biochemische Analyse
Biochemical Properties
3-Chloroquinolin-7-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation depending on the specific enzyme involved .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound can alter metabolic pathways within the cell, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to DNA, RNA, and proteins, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, depending on the target molecule. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can influence metabolic flux and alter metabolite levels within the cell. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological activity. For instance, this compound may localize to the nucleus, where it can interact with DNA and influence gene expression .
Eigenschaften
IUPAC Name |
3-chloroquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHOHYUPINYSTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






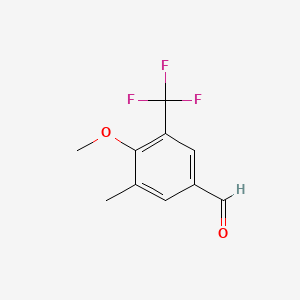
![4-Chloro-6-methyl-thieno[2,3-b]pyridine](/img/structure/B1457890.png)
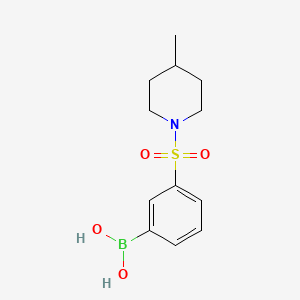
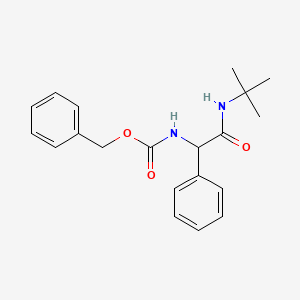
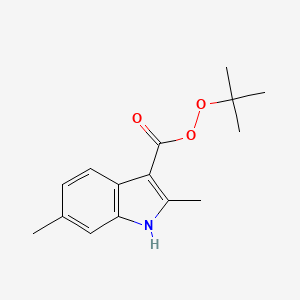
![2-[2-(2-Chlorophenyl)phenyl]propan-2-OL](/img/structure/B1457897.png)

![N-(2-benzoyl-4-chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide](/img/structure/B1457899.png)
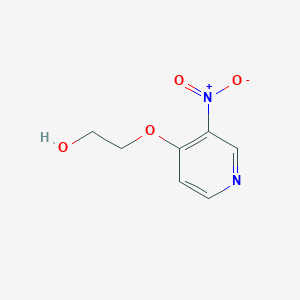
![4-[5-(1-Chloro-2-methylpropan-2-YL)-1,2,4-oxadiazol-3-YL]aniline](/img/structure/B1457904.png)
